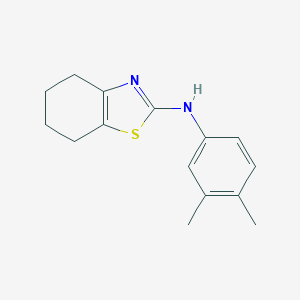![molecular formula C38H37N5O2S B394184 2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” typically involves multi-step organic reactions. The process may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step might involve the reaction of a hydrazine derivative with a suitable nitrile or ester.
Attachment of the phenoxy and phenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is formed by linking the triazole and quinazolinone moieties through a sulfanyl bridge.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the quinazolinone core, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or phenoxy groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified phenyl or phenoxy groups.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
Quinazolinone derivatives are often explored for their therapeutic potential. This compound may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4-phenylquinazolinone: A simpler quinazolinone derivative with potential biological activity.
4H-1,2,4-triazole derivatives: Compounds with a triazole ring, known for their diverse pharmacological properties.
Phenoxyphenyl compounds: Molecules containing phenoxy and phenyl groups, often studied for their chemical reactivity and biological effects.
Uniqueness
The uniqueness of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for scientific research.
特性
分子式 |
C38H37N5O2S |
|---|---|
分子量 |
627.8g/mol |
IUPAC名 |
2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C38H37N5O2S/c1-2-27-17-21-31(22-18-27)42-36(39-34-16-10-9-15-33(34)37(42)44)26-46-38-41-40-35(43(38)30-13-7-4-8-14-30)25-45-32-23-19-29(20-24-32)28-11-5-3-6-12-28/h4,7-10,13-24,28H,2-3,5-6,11-12,25-26H2,1H3 |
InChIキー |
QLCCBQMFVSWHLR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=C(C=C6)C7CCCCC7 |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=C(C=C6)C7CCCCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)
![2-amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B394106.png)
![6-(2-chlorobenzylidene)-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394107.png)
![3-(Isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394108.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B394112.png)
![3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394114.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394118.png)
![2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B394119.png)

![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B394121.png)
![2-(2-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B394123.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanoate](/img/structure/B394124.png)
